molecular formula C19H24N8O B6475261 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine CAS No. 2640960-53-6

4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Numéro de catalogue: B6475261
Numéro CAS: 2640960-53-6
Poids moléculaire: 380.4 g/mol
Clé InChI: QEULZNCWTCPYAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[2-(4-{2-Methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine (CAS# 2640960-53-6) is a synthetically complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C19H24N8O and a molecular weight of 380.4 g/mol, this compound features a strategic molecular architecture that combines a pyrazolo[1,5-a]pyrazine core, a piperazine linker, and a morpholine-substituted pyrimidine . This structure is characteristic of scaffolds designed to interact with enzyme active sites. The compound's primary research value lies in its potential as a protein kinase inhibitor (PKI). The "morpholine-pyrimidine" system is a recognized pharmacophore in kinase inhibitor design, where the morpholine ring can act as a key hydrogen bond acceptor within the ATP-binding site of kinases . Compounds with this core structure are investigated for targeting specific kinases such as Phosphoinositide 3-kinase δ (PI3Kδ), an enzyme implicated in inflammatory and autoimmune diseases like asthma and chronic obstructive pulmonary disease (COPD) . Researchers value this compound for its utility in exploring cellular signalling pathways and developing new targeted therapeutic candidates. Its structural complexity also makes it a valuable intermediate for further synthetic derivatization in structure-activity relationship (SAR) studies. This product is designated For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

4-[2-[4-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-15-14-16-18(20-4-5-27(16)23-15)25-6-8-26(9-7-25)19-21-3-2-17(22-19)24-10-12-28-13-11-24/h2-5,14H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEULZNCWTCPYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N6OC_{17}H_{20}N_{6}O with a molecular weight of 324.4 g/mol. The structure includes a morpholine ring, a pyrimidine moiety, and a pyrazolo[1,5-a]pyrazine derivative, suggesting potential interactions with various biological targets.

PropertyValue
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
IUPAC Name4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine

Biological Activity Overview

Research indicates that compounds containing pyrazole and piperazine moieties exhibit significant antitumor , anti-inflammatory , and antimicrobial activities. Specifically, derivatives of pyrazole have shown promise in inhibiting key oncogenic pathways and enzymes involved in cancer progression.

Antitumor Activity

Studies have demonstrated that pyrazole derivatives can inhibit pathways such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, compounds similar to the target molecule have been reported to exhibit potent inhibitory effects against cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways that promote cell proliferation and survival .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

The compound's structural features may also contribute to antimicrobial properties. Pyrazole derivatives have been shown to possess antibacterial and antifungal activities against various pathogens, indicating their potential as therapeutic agents in infectious diseases .

The biological activity of 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth and inflammation.
  • Receptor Modulation : Interaction with receptors involved in neurotransmission or immune response could modulate physiological responses.
  • Signal Transduction Interference : By affecting key signaling pathways, the compound can alter cellular responses to external stimuli.

Case Studies

Several studies have evaluated the biological activity of compounds structurally related to 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine:

  • Antitumor Efficacy : A study demonstrated that a similar pyrazole derivative effectively reduced tumor size in xenograft models by inhibiting angiogenesis .
  • Inhibition of Inflammatory Markers : Research showed that a related compound significantly decreased levels of pro-inflammatory cytokines in vitro .
  • Antimicrobial Testing : A series of synthesized pyrazole derivatives were tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones compared to control groups .

Applications De Recherche Scientifique

Anticancer Properties

Compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have shown promising anticancer activities. Research indicates that derivatives of this scaffold can inhibit key pathways involved in cancer cell proliferation and survival, such as AMPK (AMP-activated protein kinase) and MET (mesenchymal-epithelial transition factor) signaling pathways. For instance, studies have demonstrated that modifications at the C(7) position of the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against cancer cell lines .

Inhibition of Kinases

The compound has been studied for its ability to inhibit specific kinases involved in various cellular processes. For example, it has been identified as an inhibitor of AXL and c-MET kinases, which are implicated in tumor growth and metastasis . This inhibition can lead to reduced tumorigenesis and improved responses to existing therapies.

Potential in Treating Respiratory Diseases

Recent investigations into related compounds suggest potential applications in treating respiratory syncytial virus (RSV) infections. The structural similarities with other antiviral agents indicate that derivatives could be effective against viral replication mechanisms .

Synthesis and Derivative Development

The synthesis of 4-[2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity. For example:

  • The reaction pathway typically starts with the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving hydrazines and appropriate carbonyl compounds.
  • Subsequent steps involve the introduction of the morpholine moiety via nucleophilic substitution reactions .

Case Study 1: Anticancer Activity

In a study published in Nature Communications, researchers synthesized several derivatives based on the pyrazolo[1,5-a]pyrimidine core. They found that specific substitutions led to enhanced potency against breast cancer cell lines, demonstrating IC50 values significantly lower than existing treatments .

Case Study 2: Kinase Inhibition

A patent application detailed the use of similar compounds as selective inhibitors for AXL and c-MET kinases. In vitro assays showed that these inhibitors could effectively reduce phosphorylation levels in treated cells, indicating their potential as targeted cancer therapies .

Analyse Des Réactions Chimiques

Morpholine Ring

  • Nucleophilic Substitution : The oxygen atom in the morpholine ring can participate in hydrogen bonding, while the secondary amine may undergo alkylation or acylation. Protonation occurs under acidic conditions (pH < 4), enhancing solubility in polar solvents .

  • Oxidation : Under strong oxidizing agents (e.g., KMnO₄), morpholine derivatives may form N-oxides, though steric hindrance in this compound likely limits such reactions .

Piperazine Moiety

  • Alkylation/Acylation : The secondary amines in the piperazine ring react with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form tertiary amines or amides, respectively. This modifies pharmacokinetic properties .

  • Protonation : Both nitrogen atoms in piperazine are basic (pKa ~9.8 and ~5.6), enabling salt formation with acids like HCl or citric acid .

Pyrimidine and Pyrazolo[1,5-a]pyrazine

  • Electrophilic Aromatic Substitution (EAS) : The pyrimidine ring undergoes nitration or sulfonation at electron-rich positions (C5), while the pyrazolo[1,5-a]pyrazine may react at C3 or C7 due to resonance stabilization.

  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids is feasible at halogenated positions (if present) .

Key Reaction Pathways

Reactions are inferred from structurally related compounds (Table 1) :

Reaction Type Conditions Outcome Yield
Piperazine Alkylation CH₃I, K₂CO₃, DMF, 60°C, 12hQuaternary ammonium salt formation at piperazine N-atoms68–72%
Morpholine Acylation AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 4hAcetylation of morpholine nitrogen, improving lipophilicity55%
Pyrimidine Nitration HNO₃/H₂SO₄, 0°C, 2hNitro group introduced at C5 of pyrimidine42%
Buchwald-Hartwig Amination Pd(dba)₂, Xantphos, Cs₂CO₃, toluene, 100°CCoupling of aryl halides with amines at pyrazolo[1,5-a]pyrazine positions60–65%

Stability Under Synthetic Conditions

  • Thermal Stability : Decomposes above 200°C, with morpholine and pyrimidine rings fragmenting first.

  • pH Sensitivity : Stable in pH 3–9; rapid hydrolysis of piperazine occurs in strongly acidic (pH < 2) or basic (pH > 10) conditions .

  • Light Sensitivity : Pyrazolo[1,5-a]pyrazine undergoes photodegradation; storage in amber vials recommended.

Comparative Reactivity with Analogs

Data from structurally similar compounds highlight distinct reactivity patterns (Table 2) :

Compound Key Reaction Reactivity Trend
4-[6-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholinePiperazine alkylation20% faster than unsubstituted piperazines
Methyl 2-[[4-[[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]piperazine-1-carbonyl]amino]benzoyl]amino]acetate AcylationReduced steric hindrance improves yield by 15%
3-(2-chlorophenyl)-6-(4-fluorophenoxy)-2H-pyrazolo[3,4-d]pyrimidine EAS at pyrimidineElectron-withdrawing groups slow nitration by 30%

Mechanistic Insights

  • Piperazine Functionalization : Alkylation proceeds via an SN2 mechanism, with bulkier alkylating agents showing lower yields due to steric effects .

  • Morpholine Reactivity : Acylation follows a two-step process: initial deprotonation by Et₃N, followed by nucleophilic attack on the acyl chloride .

  • Pyrimidine Nitration : Directed by the electron-donating morpholine group, leading to regioselective C5 substitution.

Practical Implications

  • Drug Design : Piperazine alkylation enhances blood-brain barrier penetration, relevant for CNS-targeted therapies .

  • Material Science : Pyrimidine nitration introduces sites for further functionalization in polymer synthesis.

Comparaison Avec Des Composés Similaires

ETP-47037 (CAS 1316760-76-5)

  • Structure: 5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrazolo[1,5-a]pyrazin-6-yl)pyrimidin-2-amine.
  • Key Differences :
    • Replaces the 2-methylpyrazolo group with a methylsulfonyl-piperazine.
    • Includes an additional pyrimidin-2-amine substituent.
  • Impact : The methylsulfonyl group enhances polarity and may improve metabolic stability compared to the methyl group in the target compound .

Compound 37 (4-{2-[(4-tert-Butylpiperazin-1-yl)methyl]-5-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}piperazine)

  • Structure : Features a tert-butylpiperazine and dual piperazine-morpholine units.
  • Key Differences :
    • Uses pyrazolo[1,5-a]pyrimidine instead of pyrazolo[1,5-a]pyrazine.
    • Lacks the pyrimidine-morpholine linkage.

2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine (CAS 1203320-97-1)

  • Structure : Simpler pyrazolo[1,5-a]pyrimidine with methoxyphenyl and methyl substituents.
  • Key Differences :
    • Smaller molecular weight (338.4 vs. ~450–500 for the target compound).
    • Absence of piperazine and pyrimidine-morpholine units.
  • Impact : Reduced complexity may limit multitarget interactions but improve synthetic accessibility .

4-{2-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine (CAS 946363-40-2)

  • Structure : Includes a dimethoxybenzoyl-piperazine and methylpyrimidine-morpholine.
  • Key Differences :
    • Replaces pyrazolo[1,5-a]pyrazine with a benzoyl-piperazine.
    • Introduces methoxy groups for electronic modulation.
  • Impact : The benzoyl group may enhance π-π stacking interactions in hydrophobic binding pockets .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Methyl vs.
  • tert-Butylpiperazine (Compound 37) : Enhances lipophilicity, favoring blood-brain barrier penetration but risking CYP450 inhibition .
  • Methoxy Groups (CAS 1203320-97-1) : Electron-donating methoxy groups may stabilize aromatic interactions in target binding .

Physicochemical Properties

Property Target Compound ETP-47037 Compound 37
Molecular Weight ~450–500 (estimated) 503.5 473.3
LogP (Predicted) ~2.5–3.5 ~1.8 (due to sulfonyl) ~3.8 (tert-butyl)
Solubility (aq.) Moderate (morpholine) High (sulfonyl) Low (tert-butyl)

Méthodes De Préparation

Cyclization of Ethyl 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

The pyrazolo[1,5-a]pyrazine scaffold is accessible through a four-step synthesis starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Key steps include:

  • Reduction : Sodium borohydride reduces the ester group to alcohol 2 (99% yield).

  • Oxidation : Dess–Martin periodinane oxidizes alcohol 2 to aldehyde 3 (46% yield).

  • Reductive Amination : Aldehyde 3 reacts with amines (e.g., N-tert-butylpiperazine) using sodium triacetoxyborohydride to form intermediates 4 and 10 (84–63% yield).

  • Coupling : Intermediate 13 is generated by coupling with 2-(difluoromethyl)-1H-benzimidazole (89% yield).

Table 1: Optimization of Pyrazolo[1,5-a]pyrazine Synthesis

StepReagents/ConditionsYieldReference
Ester reductionNaBH₄, THF, 0°C → RT99%
Alcohol oxidationDess–Martin periodinane, CH₂Cl₂, RT46%
Reductive aminationNaBH(OAc)₃, DCE, RT63–84%
Benzimidazole couplingK₂CO₃, TEAC, DMF, 80°C89%

Preparation of the Pyrimidine-Morpholine Subunit

Nucleophilic Substitution of 4,6-Dichloro-2-methylpyrimidine

The pyrimidine-morpholine fragment is synthesized via substitution of 4,6-dichloro-2-methylpyrimidine with morpholine. Parallel methodologies from analogous pyrimidine systems demonstrate:

  • Solvent : Dichloromethane or 1,4-dioxane.

  • Base : Triethylamine or N,N-diisopropylethylamine (DIPEA).

  • Conditions : Stirring at 20–30°C for 2–16 hours.

Table 2: Reaction Conditions for Pyrimidine-Morpholine Synthesis

DichloropyrimidineAmineSolventBaseTemp (°C)Time (h)YieldReference
4,6-Dichloro-2-methylMorpholineCH₂Cl₂Et₃N302.590%
4,6-Dichloro-2-methylMorpholine1,4-dioxaneDIPEART1683%

Piperazine Linker Installation

Coupling Pyrimidine-Morpholine with Piperazine Derivatives

The piperazine bridge is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. For example:

  • Nucleophilic Substitution : 4-Chloro-2-methylpyrimidine reacts with 1-(2-hydroxyethyl)piperazine in dichloromethane (85% yield).

  • Buchwald-Hartwig Amination : Palladium acetate and BINAP enable coupling of aminothiazole derivatives with chloropyrimidine-piperazine intermediates (75% yield).

Table 3: Piperazine Coupling Optimization

MethodCatalyst/LigandSolventTemp (°C)YieldReference
Nucleophilic substitutionNoneCH₂Cl₂3085%
Buchwald-HartwigPd(OAc)₂/BINAPToluene11075%

Final Assembly of the Target Compound

Convergent Coupling of Fragments

The pyrazolo[1,5-a]pyrazine core is coupled with the pyrimidine-piperazine-morpholine subunit via Suzuki-Miyaura or Ullmann-type reactions. For instance:

  • Palladium-Catalyzed Coupling : Intermediate 13 (pyrazolo[1,5-a]pyrazine) reacts with the pyrimidine-piperazine-morpholine fragment using Pd(OAc)₂ and XPhos in toluene at 100°C.

Table 4: Final Coupling Reaction Parameters

Fragment 1Fragment 2CatalystLigandSolventYieldReference
Pyrazolo[1,5-a]pyrazinePyrimidine-piperazinePd(OAc)₂XPhosToluene68%

Analytical Characterization and Validation

Structural Confirmation

  • ¹H/¹³C NMR : Key signals include pyrazolo[1,5-a]pyrazine protons at δ 6.06 ppm and morpholine methylenes at δ 3.48–3.54 ppm.

  • HPLC Purity : ≥97.5% after recrystallization.

  • Elemental Analysis : Carbon (50.75% observed vs. 50.78% calculated) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.